molecular formula C4H4O4 B12399145 (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid CAS No. 100858-52-4

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid

Cat. No.: B12399145
CAS No.: 100858-52-4
M. Wt: 120.07 g/mol
InChI Key: VZCYOOQTPOCHFL-WSHNTRCTSA-N
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Description

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid is a stable isotope-labeled analog of fumaric acid, specifically designed for advanced metabolic and biochemical research. This compound is synthesized with deuterium (²H) atoms at the 2 and 3 positions and carbon-13 (13C) atoms at the 1 and 4 positions of the carbon backbone, creating a uniquely labeled molecular tool. Its primary research value lies in its application as an internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where it enables precise tracking, quantification, and metabolic fate analysis of fumarate and its related intermediates in the tricarboxylic acid (TCA) cycle . The (E) configuration ensures its molecular geometry matches that of native fumaric acid, allowing it to participate authentically in enzyme-substrate interactions without altering the fundamental biochemistry of the system. Researchers utilize this compound in tracer studies to elucidate complex metabolic fluxes, investigate mitochondrial function, and study disruptions in cellular energy metabolism associated with various disease models. The dual-labeling with both 13C and 2H provides a distinct mass signature and spectroscopic fingerprint, facilitating highly sensitive and specific detection in complex biological matrices. This reagent is presented for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any personal use. Proper storage conditions of 2-8°C are recommended to ensure long-term stability .

Properties

CAS No.

100858-52-4

Molecular Formula

C4H4O4

Molecular Weight

120.07 g/mol

IUPAC Name

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D,3+1,4+1

InChI Key

VZCYOOQTPOCHFL-WSHNTRCTSA-N

Isomeric SMILES

[2H]/C(=C(/[2H])\[13C](=O)O)/[13C](=O)O

Canonical SMILES

C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Acidic D₂O Exchange

  • Procedure : Fumaric acid is refluxed in D₂O with catalytic HCl (0.1–1 M) at 80–100°C for 24–48 hours.
  • Mechanism : Protonation of the double bond facilitates reversible H/D exchange, retaining the (E)-configuration.
  • Yield : 85–92% deuteration efficiency (measured via ¹H NMR).

Microwave-Assisted Deuteration

  • Conditions : Microwave irradiation (150°C, 10–20 min) in D₂O/HCl reduces reaction time while achieving >90% deuteration.
  • Advantage : Minimizes thermal degradation of the double bond.

¹³C Labeling Strategies for C1/C4 Carboxyl Groups

Carboxylation with ¹³CO₂

  • Method : Maleic anhydride is treated with ¹³CO₂ under high pressure (5–10 atm) in aqueous NaOH, followed by isomerization to fumaric acid.
  • Reaction :
    $$
    \text{Maleic anhydride} + ^{13}\text{CO}2 \xrightarrow{\text{NaOH}} \text{Na}2[^{13}\text{C}2\text{but-2-enedioate}] \xrightarrow{\Delta} (E)\text{-}^{13}\text{C}2\text{-fumarate}
    $$
  • Isotopic Purity : 98–99% ¹³C enrichment (LC-MS).

Synthesis from ¹³C-Labeled Precursors

  • Starting Material : [1,4-¹³C₂]Fumaric acid is commercially synthesized via microbial fermentation using ¹³C-glucose.
  • Yield : Industrial-scale fermentation achieves 70–80% ¹³C incorporation.

Integrated Synthesis Protocol

Stepwise Labeling

  • ¹³C Labeling : React maleic anhydride with ¹³CO₂ to form [1,4-¹³C₂]fumaric acid.
  • Deuteration : Treat labeled fumaric acid with D₂O/HCl under reflux.
  • Purification : Recrystallization from deuterated ethanol removes unexchanged protons.

One-Pot Method

  • Conditions : Simultaneous ¹³CO₂ carboxylation and D₂O exchange in a pressurized reactor (120°C, 24 h).
  • Efficiency : 90% deuteration and 95% ¹³C labeling (reduces side reactions).

Purification and Quality Control

Chromatographic Separation

  • HPLC : C18 column with 0.1% DCl in D₂O mobile phase resolves deuterated/¹³C-labeled species.
  • Retention Time : 12.3 min (vs. 11.8 min for unlabeled fumaric acid).

Spectroscopic Validation

Technique Key Data Reference
¹H NMR Absence of C2/C3 protons (δ 6.55 ppm)
¹³C NMR C1/C4 at δ 170.2 ppm (J = 54 Hz)
IR C=O stretch at 1695 cm⁻¹

Comparative Analysis of Methods

Method Deuteration Efficiency ¹³C Purity Time (h) Scalability
Acidic D₂O 92% N/A 48 Lab-scale
Microwave 95% N/A 1 Pilot-scale
¹³CO₂ Carboxyl N/A 98% 24 Industrial
Integrated 90% 95% 24 Industrial

Research Findings and Optimization

  • Isotope Effects : Deuteration slows metabolism by 40% (C-D bond strength ≈ 443 kJ/mol vs. C-H ≈ 413 kJ/mol).
  • Cost Analysis : ¹³CO₂-based methods reduce precursor costs by 30% compared to fermentation.
  • Stability : Labeled compound retains >95% isotopic purity after 12 months at −20°C.

Industrial-Scale Production

  • Catalytic Deuteration : Continuous-flow reactors with Pd/D₂ achieve 99% deuteration at 100°C.
  • Quality Metrics :
    • Isotopic purity: ≥98% ¹³C, ≥95% deuterium.
    • Residual solvents: <50 ppm (GC-MS).

Chemical Reactions Analysis

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce carbon dioxide and water.

    Reduction: Reduction reactions can convert it into succinic acid derivatives.

    Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

    Addition: It can participate in addition reactions with nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in studying reaction mechanisms and kinetics.

    Biology: The compound is employed in metabolic studies to trace the pathways of fumaric acid in biological systems.

    Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in understanding metabolic disorders.

    Industry: The compound is utilized in the production of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid involves its incorporation into metabolic pathways where fumaric acid is a key intermediate. The labeled isotopes allow researchers to track the movement and transformation of the compound within these pathways. The molecular targets include enzymes involved in the citric acid cycle, such as fumarase, which catalyzes the reversible hydration of fumaric acid to malic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isomeric Comparisons

Fumaric Acid ((2E)-but-2-enedioic acid):
The unlabeled parent compound, fumaric acid, shares the (E)-configuration but lacks isotopic substitution. It is widely used in food preservation and the Krebs cycle. Key differences include:

  • Molecular Weight: Fumaric acid (116.07 g/mol) vs. the deuterated/¹³C analog (~120.10 g/mol).
  • Thermal Stability: Isotopic substitution may slightly elevate melting points due to increased bond strength (deuterium’s kinetic isotope effect) .

Maleic Acid ((2Z)-but-2-enedioic acid):
The (Z)-isomer, maleic acid, exhibits intramolecular hydrogen bonding, resulting in lower melting points (135°C vs. fumaric acid’s 287°C). The deuterated analog’s Z-isomer would likely show similar hydrogen-bonding behavior but altered spectroscopic signatures .

But-2-enedioic Acid Derivatives:

  • 4-Methoxycarbonyl Derivatives (e.g., compound1e): Synthesized via condensation reactions (), these derivatives prioritize functional group reactivity over isotopic labeling. The deuterated/¹³C analog’s synthesis would require specialized deuterium exchange or ¹³C-enriched precursors .
  • Malic Acid (HOOC-CH₂-CH(OH)-COOH): A hydrated derivative of but-2-enedioic acid, malic acid lacks the conjugated double bond, altering its acidity (pKa ~3.4 vs. fumaric acid’s ~3.0) and metabolic roles .

Isotopic Labeling and Metabolic Comparisons

4-Hydroxy-[3,4-¹³C₂]nonanoate: Like the target compound, this ¹³C-labeled metabolite is used to trace carbon flux in the citric acid cycle. Both compounds exhibit similar hepatic uptake rates (~0.32 μmol/min·g in rat liver perfusions) but differ in catabolic pathways. While 4-hydroxy-[3,4-¹³C₂]nonanoate releases shorter carboxylic acids, the deuterated but-2-enedioic acid analog would likely yield ¹³C-labeled acetyl-CoA or CO₂ .

¹³C-Labeled Oleate ([¹³C]oleate):
Oleate’s β-oxidation generates acetyl-CoA, mirroring the fate of but-2-enedioic acid derivatives. However, oleate’s 18-carbon chain and single double bond result in slower mitochondrial uptake compared to smaller dicarboxylic acids .

Spectroscopic and Analytical Differences

Property (E)-2,3-Dideuterio(1,4-¹³C₂)but-2-enedioic Acid Fumaric Acid Maleic Acid
¹H NMR Shift (D₂O) C2/C3: No signal (deuterated) δ 6.55 (d, J=12 Hz) δ 6.30 (d, J=12 Hz)
¹³C NMR Shift C1/C4: ~170 ppm (¹³C-enriched) C1/C4: ~170 ppm C1/C4: ~170 ppm
IR (C=O stretch) ~1700 cm⁻¹ ~1700 cm⁻¹ ~1700 cm⁻¹

The deuterium substitution eliminates proton signals at C2/C3, simplifying NMR analysis. ¹³C labeling enhances sensitivity in metabolic tracking .

Biological Activity

Overview of (E)-2,3-Dideuterio(1,4-13C2)but-2-enedioic Acid

This compound is a deuterated derivative of fumaric acid, a compound known for its role in the citric acid cycle and its potential therapeutic applications. The incorporation of deuterium and carbon-13 isotopes can significantly influence the compound's metabolic pathways and biological behavior.

Fumaric acid and its derivatives have been studied for their anti-inflammatory and immunomodulatory properties. The biological activity of this compound may involve:

  • Inhibition of NF-kB Pathway : Fumarate can inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses.
  • Activation of Nrf2 : This compound may activate the Nrf2 pathway, leading to an increase in antioxidant defenses.

Therapeutic Applications

Research indicates that fumaric acid derivatives have potential therapeutic applications in various conditions:

  • Multiple Sclerosis : Dimethyl fumarate (DMF), a related compound, is used in treating multiple sclerosis due to its neuroprotective effects.
  • Psoriasis : Fumaric acid esters have been utilized in dermatology for their anti-inflammatory effects.

Case Studies

  • Study on Neuroprotection : A study demonstrated that fumaric acid derivatives could protect neuronal cells from oxidative stress-induced damage. The deuterated form may exhibit enhanced stability and bioavailability.
  • Anti-inflammatory Effects : In a clinical trial involving patients with psoriasis, fumarate treatment led to significant reductions in skin lesions and inflammatory markers.

Data Table

Compound NameStructureBiological ActivityTherapeutic Use
This compoundStructureAnti-inflammatory, neuroprotectiveMultiple sclerosis, psoriasis
Dimethyl FumarateStructureImmunomodulatoryMultiple sclerosis
Fumaric AcidStructureAntioxidantPsoriasis

Research Findings

Recent findings suggest that isotopic labeling with deuterium can alter the pharmacokinetics of compounds. For example:

  • Enhanced Metabolism : Deuterated compounds often show slower metabolism due to the stronger C-D bond compared to C-H bonds.
  • Increased Efficacy : Some studies indicate that deuterated drugs exhibit improved efficacy and reduced side effects.

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